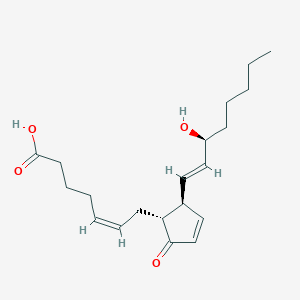

prostaglandin A2

描述

前列腺素A2是前列腺素家族的一员,前列腺素家族是由脂肪酸衍生而来的脂类化合物。这些化合物在各种生理过程中发挥着至关重要的作用,包括炎症、平滑肌功能和血液流动的调节。 前列腺素A2以其独特的结构而闻名,包括一个环戊烯酮环,以及其诱导某些癌细胞凋亡的能力 .

准备方法

合成路线和反应条件: 前列腺素A2的合成通常从花生四烯酸的水解开始,该过程由磷脂酶A2催化。 该过程释放游离的花生四烯酸,然后通过环氧合酶将花生四烯酸转化为前列腺素G2,随后转化为前列腺素H2 . 最后一步是通过特定的前列腺素合酶将前列腺素H2异构化为前列腺素A2 .

工业生产方法: 前列腺素A2的工业生产通常涉及化学酶法合成方法。这些方法将化学步骤和酶促步骤结合起来,以实现高产率和高纯度。 例如,一种常见的方法包括使用溴代醇中间体、镍催化的交叉偶联和Wittig反应来构建前列腺素结构 .

化学反应分析

Key Enzymatic Steps:

| Enzyme | Reaction | Product |

|---|---|---|

| PLA₂ | Hydrolysis of phospholipids | Arachidonic acid |

| COX-1/COX-2 | Bis-oxygenation and peroxidation | PGH₂ 9 |

| PGES | Isomerization of PGH₂ | PGE₂ → PGA₂ |

Electrophilic Reactivity and Protein Adduct Formation

PGA₂’s cyclopentenone ring contains an electrophilic β-carbon (C9) that forms covalent adducts with nucleophilic residues (e.g., cysteine) in proteins, modulating biological activity:

-

Mechanism : Michael addition of thiol groups (e.g., Cys566 in Nur77) to C9 .

-

Outcome : Alters transcriptional activity of nuclear receptors (e.g., Nur77) and induces apoptosis .

Example Reaction :

This reaction underpins PGA₂’s anti-proliferative effects in NIH 3T3 cells .

Structural Reactivity and Functional Group Transformations

PGA₂’s structure (C₂₀H₃₀O₄) features:

-

α,β-Unsaturated Ketone : Electrophilic C9 participates in Michael additions .

-

Carboxylic Acid : Forms salts or esters under basic conditions (e.g., methyl ester derivatives) .

Reactive Sites :

Stability and Degradation

PGA₂ is thermally unstable, with degradation pathways including:

科学研究应用

Pharmacological Applications

Ocular Hypertension Treatment

PGA2 has demonstrated significant potential as an ocular hypotensive agent. Research indicates that PGA2 is more effective than other prostaglandins in reducing intraocular pressure (IOP) in feline models. Studies show that even low doses of PGA2-1-isopropyl ester can maintain significant IOP reductions for over 24 hours, with sustained effects observed during continuous treatment. This suggests that PGA2 derivatives could offer therapeutic advantages in managing glaucoma and other ocular hypertensive conditions .

Gastroprotective Effects

PGA2 is implicated in the protective mechanisms of the gastric mucosa. It has been shown to increase the levels of endogenous prostaglandins, which are vital for mucosal defense against gastric acid. Specific antiulcer medications, such as sofalcone, have been found to enhance PGA2 production, contributing to their therapeutic effects against peptic ulcer diseases .

Oncology Applications

Tumor Growth and Immune Evasion

Research has highlighted the role of PGA2 in cancer biology, particularly its involvement in tumor progression and immune evasion. Studies indicate that PGA2 can promote tumor growth by enhancing the differentiation of myeloid-derived suppressor cells (MDSCs), which inhibit T cell responses essential for anti-tumor immunity. The modulation of these pathways suggests that targeting PGA2 signaling could enhance the efficacy of existing cancer immunotherapies .

Mechanisms of Action

PGA2 activates signaling pathways associated with tumorigenesis, including the YAP1 signaling pathway, which is crucial for cell proliferation and survival in various cancers. In colon cancer models, PGA2 has been shown to facilitate tissue regeneration while simultaneously promoting polyp formation and tumor development under chronic inflammatory conditions . This dual role underscores the complexity of PGA2's actions in cancer contexts.

Inflammation and Immune Response

Role in Inflammatory Processes

PGA2 is a critical mediator in inflammatory responses. Its production is significantly increased during inflammation, contributing to pain and other inflammatory symptoms. Research indicates that inhibiting PGA2 synthesis can alleviate symptoms in models of arthritis and other inflammatory diseases . This highlights its potential as a therapeutic target for anti-inflammatory treatments.

Impact on Immune Cell Function

PGA2 influences various immune cell functions, including macrophage activation and cytokine release. By modulating these processes, PGA2 can affect the overall immune response, offering insights into potential therapeutic strategies for enhancing immunity or dampening excessive inflammatory responses .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanisms Involved |

|---|---|---|

| Ocular Pharmacology | Treatment for glaucoma (IOP reduction) | Potent ocular hypotensive effects |

| Gastroenterology | Protection against gastric ulcers | Enhances mucosal defense via increased PGA production |

| Oncology | Tumor growth promotion; immune evasion | Modulates MDSC differentiation; activates YAP1 |

| Inflammation | Alleviation of symptoms in arthritis | Increases inflammatory mediator production |

作用机制

前列腺素A2通过几个分子靶标和途径发挥其作用:

分子靶标: 它与细胞表面上的特定前列腺素受体结合,触发细胞内信号传导级联反应。

相似化合物的比较

前列腺素A2在所有前列腺素中是独一无二的,因为它的环戊烯酮环结构赋予其独特的生物活性。类似的化合物包括:

前列腺素E2: 以其在炎症和疼痛感知中的作用而闻名。

前列腺素F2α: 参与平滑肌收缩和生殖过程。

前列腺素I2(前列环素): 充当血管扩张剂和血小板聚集抑制剂.

这些化合物中的每一个都具有独特的结构特征和生物学功能,使前列腺素A2成为特定研究和治疗应用的有价值化合物。

生物活性

Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin derived from arachidonic acid, known for its diverse biological activities, particularly in the context of cancer biology, inflammation, and cellular apoptosis. This article provides a comprehensive overview of the biological activity of PGA2, supported by data tables, case studies, and detailed research findings.

PGA2 exerts its effects through several mechanisms, including modulation of gene expression, induction of apoptosis, and regulation of inflammatory responses. Unlike other prostaglandins that primarily act via specific receptors on cell membranes, PGA2 can translocate to the nucleus and influence gene transcription directly.

Apoptosis Induction

PGA2 has been shown to induce apoptosis in various cancer cell lines through both p53-dependent and independent pathways. Research indicates that PGA2 activates p53 via DNA-PK, leading to the transcriptional activation of pro-apoptotic genes such as BAX and p21WAF1. In HCT116 colon cancer cells with wild-type p53, PGA2 treatment resulted in significant apoptosis, characterized by increased phosphorylation of p53 and subsequent activation of downstream apoptotic pathways. However, in HCT116 cells lacking p53 (HCT116 p53-/-), the apoptotic response was diminished, suggesting a critical role for p53 in mediating PGA2's effects on cell death .

Table 1: Summary of PGA2-Induced Apoptosis Studies

Inflammatory Response Modulation

PGA2 also plays a role in modulating inflammatory responses. It has been reported to exhibit anti-inflammatory effects on lung endothelial cells by enhancing barrier function and reducing permeability in models of acute lung injury. This protective effect is crucial in preventing excessive inflammation and tissue damage during pathological conditions .

Diverse Biological Effects

Beyond apoptosis and inflammation, PGA2 influences various biological processes:

- Gene Expression : Studies have shown that PGA2 can alter the expression of numerous proteins in insect cell lines, indicating its broad regulatory capabilities across different species .

- Antiviral Activity : At higher concentrations (e.g., 25 µM), PGA2 has demonstrated potential antiviral properties, suggesting a role in immune modulation .

- Cancer Therapeutics : The compound has garnered interest for its potential use in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in tumor cells .

Case Study 1: PGA2 in Cancer Therapy

A study involving various cancer cell lines (breast, cervical, liver) demonstrated that treatment with PGA2 led to significant reductions in cell viability and increased markers of apoptosis. The study highlighted the potential for using PGA2 as a chemotherapeutic agent.

Case Study 2: Inflammatory Diseases

In a mouse model of acute lung injury, administration of PGA2 resulted in decreased inflammatory markers and improved lung function, underscoring its therapeutic potential in managing inflammatory diseases .

属性

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-FOSBLDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864388 | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-50-1 | |

| Record name | PGA2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。